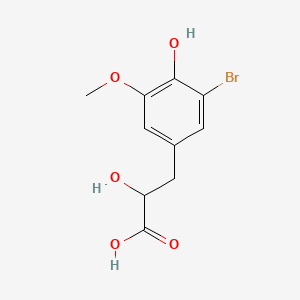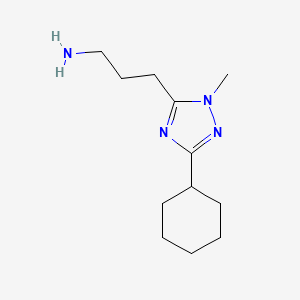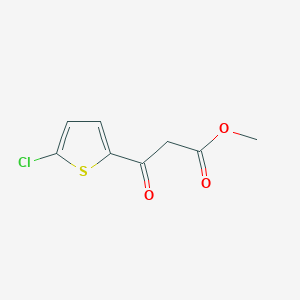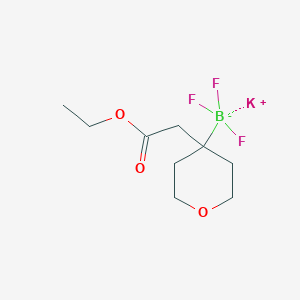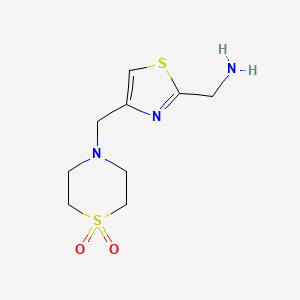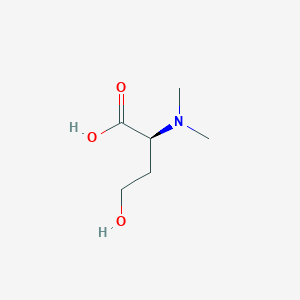
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reductive amination of keto acids, where the keto acid is reacted with a dimethylamine source in the presence of a chiral catalyst to produce the desired amino acid . Another method involves the enzymatic asymmetric synthesis, which uses enzymes to catalyze the formation of the chiral amino acid from simpler precursors .
Industrial Production Methods
In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity . The use of flow microreactors also enhances the sustainability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids. These derivatives can be further utilized in synthetic pathways to create more complex molecules.
Aplicaciones Científicas De Investigación
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-(dimethylamino)-4-hydroxybutanoic acid include other chiral amino acids and their derivatives, such as:
- (S)-2-amino-4-hydroxybutanoic acid
- (S)-2-(methylamino)-4-hydroxybutanoic acid
- (S)-2-(ethylamino)-4-hydroxybutanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and interactions. The presence of the dimethylamino group provides additional steric and electronic effects that can influence the compound’s behavior in chemical and biological systems .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)5(3-4-8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
AKDAQSUNANVBDM-YFKPBYRVSA-N |
SMILES isomérico |
CN(C)[C@@H](CCO)C(=O)O |
SMILES canónico |
CN(C)C(CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




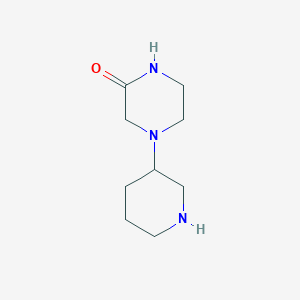
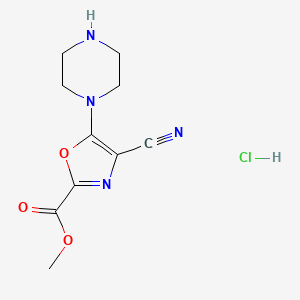
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)
